molecular formula C17H17NO4 B6141604 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid

4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B6141604
M. Wt: 299.32 g/mol
InChI Key: OWVWQZRXIFHYPK-UHFFFAOYSA-N
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Description

4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 3,4-dimethylphenoxy group and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid typically involves the following steps:

    Preparation of 3,4-dimethylphenoxyacetic acid: This can be achieved by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the acetylamino intermediate: The 3,4-dimethylphenoxyacetic acid is then reacted with acetic anhydride to form the acetylamino derivative.

    Coupling with benzoic acid: Finally, the acetylamino derivative is coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives or other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[(3,4-dimethylphenoxy)acetyl]amino}methylbenzoic acid: Similar structure but with a methyl group instead of a hydrogen atom on the benzoic acid core.

    4-{[(3,4-dimethylphenoxy)acetyl]amino}thioxomethylbenzoic acid: Contains a thioxomethyl group instead of a hydrogen atom on the benzoic acid core.

Uniqueness

4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-3-8-15(9-12(11)2)22-10-16(19)18-14-6-4-13(5-7-14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVWQZRXIFHYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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